4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol is a chemical compound with the molecular formula C10H20N2O. It contains a piperidine ring, a cyclobutyl group, and an aminomethyl group.
Vorbereitungsmethoden
The synthesis of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Analyse Chemischer Reaktionen
4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides
Wissenschaftliche Forschungsanwendungen
4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in drug synthesis.
Piperidin-4-ol: Similar to this compound but lacks the cyclobutyl and aminomethyl groups.
Cyclobutylpiperidine: Contains a cyclobutyl group but lacks the hydroxyl and aminomethyl groups. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H20N2O |
---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
4-[1-(aminomethyl)cyclobutyl]piperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-8-9(2-1-3-9)10(13)4-6-12-7-5-10/h12-13H,1-8,11H2 |
InChI-Schlüssel |
LBVLNZCMEVBOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)C2(CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.